RHPS4

Description

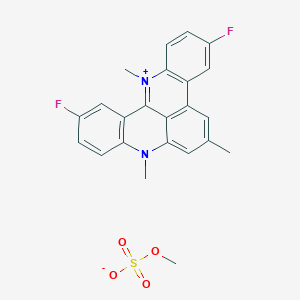

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWGYMXWYZBBGF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

G-Quadruplex Stabilization by RHPS4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of G-quadruplex stabilization by the potent ligand RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate). RHPS4 is a well-characterized pentacyclic acridine that exhibits a strong affinity and stabilizing effect on G-quadruplex structures, particularly those found in telomeric regions of DNA. This guide provides a comprehensive overview of its mechanism of action, key experimental data, detailed protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Mechanism of Action

RHPS4 functions primarily by binding to and stabilizing G-quadruplexes, which are four-stranded secondary structures formed in guanine-rich DNA sequences. The stabilization of these structures at telomeres interferes with the normal functioning of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[1] By inducing and stabilizing the G-quadruplex conformation, RHPS4 effectively sequesters the 3' single-stranded G-rich overhang of telomeres, preventing its access by telomerase.[1] This leads to the inhibition of telomere elongation, resulting in telomere shortening over successive cell divisions.[1]

Furthermore, the stabilization of telomeric G-quadruplexes by RHPS4 can also lead to telomere uncapping. This process displaces telomere-binding proteins, such as POT1, exposing the chromosome ends.[2][3] The exposed telomeres are recognized by the cell as DNA double-strand breaks (DSBs), triggering a DNA damage response (DDR) cascade. This DDR can ultimately lead to cell cycle arrest, senescence, or apoptosis, contributing to the anticancer effects of RHPS4.[2][3]

Quantitative Data on RHPS4 Activity

The efficacy of RHPS4 has been quantified across various experimental settings. The following tables summarize key data points related to its telomerase inhibition, cytotoxic activity, in vivo efficacy, and binding affinity.

Table 1: Telomerase Inhibition and Cytotoxicity of RHPS4

| Parameter | Cell Line/System | Value | Reference |

| Telomerase IC50 | TRAP Assay | 0.33 µM | [1][4] |

| Mean IC50 (NCI-60) | 60 human cancer cell lines | 13.18 µM (48h assay) | [1] |

| IC50 | UXF1138L (Uterus Carcinoma) | 0.4 µM (MTT assay) | [1] |

| IC50 | PC3 (Prostate Cancer) | 0.03 µM (Clonogenic assay) | [1] |

| IC50 | PFSK-1 (CNS PNET) | 2.7 µM | [5] |

| IC50 | DAOY (Medulloblastoma) | 2.2 µM | [5] |

| IC50 | U87 (Glioblastoma) | 1.1 µM | [5] |

| IC50 | Res196 (Ependymoma) | 1.6 µM | [5] |

| IC50 | KNS42 (Glioblastoma) | 15.0 µM | [5] |

| IC50 | C6 (Glioma) | 26.0 µM | [5] |

| IC50 | U2OS (Osteosarcoma, ALT) | 1.4 µM | [6] |

| IC50 | SAOS-2 (Osteosarcoma, ALT) | 1.6 µM | [6] |

| IC50 | HOS (Osteosarcoma, Telomerase+) | 1.2 µM | [6] |

Table 2: In Vivo Antitumor Efficacy of RHPS4

| Tumor Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |

| CG5 (Breast Cancer Xenograft) | 15 mg/kg, i.v., daily for 15 days | ~80% TWI | [4] |

| M14 (Melanoma Xenograft) | 15 mg/kg, i.v., daily for 15 days | ~50% TWI, 15-day growth delay | [4] |

| PC3 (Prostate Cancer Xenograft) | 15 mg/kg, i.v., daily for 15 days | ~50% TWI, 15-day growth delay | [4] |

| HT29 (Colon Cancer Xenograft) | 15 mg/kg, i.v., daily for 15 days | ~50% TWI, 10-day growth delay | [4] |

| H460 (Lung Cancer Xenograft) | 15 mg/kg, i.v., daily for 15 days | ~50% TWI, 10-day growth delay | [4] |

| UXF1138L (Uterus Carcinoma Xenograft) | 5 mg/kg, p.o., twice weekly | 33% (optimal T/C at day 28 was 67%) | [1] |

Table 3: G-Quadruplex Binding Affinity and Telomere Effects of RHPS4

| Parameter | G-Quadruplex Structure | Value | Reference |

| Dissociation Constant (Kd) | Tel24 in dilute solution | 1.84 ± 0.10 µM | [6] |

| Dissociation Constant (Kd) | Tel24 in 20 wt% PEG200 | 2.50 ± 0.26 µM | [6] |

| Telomere Shortening | UXF1138L xenograft tissue | ~1 kb shorter than control | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by RHPS4, a typical experimental workflow for assessing its activity, and the logical relationship of its mechanism of action.

Caption: RHPS4-induced signaling cascade.

References

- 1. Telomere uncapping by the G-quadruplex ligand RHPS4 inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect [jci.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

RHPS4 as a Telomerase Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomerase, an enzyme crucial for maintaining telomere length and promoting cellular immortality, is a prime target in oncology. Its inhibition presents a promising strategy for anticancer therapy. RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex ligand that effectively inhibits telomerase activity. This technical guide provides an in-depth overview of the core mechanisms of RHPS4-mediated telomerase inhibition, detailing its interaction with telomeric G-quadruplexes, the ensuing cellular consequences, and methodologies for its evaluation. Quantitative data from various studies are summarized, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of RHPS4 as a therapeutic agent.

Introduction

Telomeres, repetitive nucleotide sequences at the termini of linear chromosomes, are essential for maintaining genomic stability. In most cancer cells, the enzyme telomerase is upregulated to counteract telomere shortening that occurs with each cell division, thereby enabling limitless replication. RHPS4 is a synthetic pentacyclic acridine derivative that selectively binds to and stabilizes G-quadruplex structures, which can form in the G-rich single-stranded overhang of telomeres. This stabilization sterically hinders the binding of telomerase to the telomere, effectively inhibiting its function.[1][2] Beyond direct enzyme inhibition, RHPS4-induced G-quadruplex stabilization also leads to telomere uncapping, triggering a DNA damage response (DDR) and subsequent cellular senescence or apoptosis.[3][4] This dual mechanism of action makes RHPS4 a compelling candidate for anticancer drug development.

Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition

The primary mechanism of RHPS4 involves its high affinity for G-quadruplex DNA structures. The G-rich strand of the telomeric overhang can fold into these four-stranded structures, and RHPS4 intercalates into and stabilizes this conformation.[2][5] This stabilization prevents the telomerase enzyme from accessing the 3' overhang, which is a prerequisite for telomere elongation.[6] Consequently, telomerase-mediated telomere maintenance is inhibited.

Telomere Uncapping and DNA Damage Response

Stabilization of the G-quadruplex by RHPS4 also disrupts the protective protein cap at the telomeres, a complex known as shelterin. Specifically, RHPS4 has been shown to displace the shelterin protein POT1 from the single-stranded telomeric DNA.[4][7] This "uncapping" exposes the chromosome end, which is then recognized as a DNA double-strand break (DSB).[6] This triggers a potent DNA damage response, primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[1][7] The activation of the ATR-dependent signaling pathway leads to the phosphorylation of downstream targets, including H2AX (to form γ-H2AX), and ultimately results in cell cycle arrest, senescence, or apoptosis.[4][7]

Quantitative Data Presentation

The following tables summarize the quantitative effects of RHPS4 across various cancer cell lines and experimental conditions.

Table 1: IC50 Values of RHPS4 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration | IC50 (μM) | Reference |

| UXF1138L | Uterine Carcinoma | - | 0.4 | [5] |

| PC3 | Prostate Cancer | - | 0.03 (clonogenic) | [5] |

| U2OS | Osteosarcoma (ALT-positive) | 120 h | 1.4 | [8] |

| SAOS-2 | Osteosarcoma (ALT-positive) | 120 h | 1.6 | [8] |

| HOS | Osteosarcoma (Telomerase-positive) | 120 h | 1.2 | [8] |

| PFSK-1 | CNS Primitive Neuroectodermal | 72 h | 2.7 | [9] |

| DAOY | Medulloblastoma | 72 h | 2.2 | [9] |

| U87 | Glioblastoma | 72 h | 1.1 | [9] |

| KNS42 | Glioblastoma | 72 h | 15.0 | [9] |

| C6 | Glioma | 72 h | 26.0 | [9] |

| OCI-AML3 | Acute Myeloid Leukemia | 21 days (clonogenic) | 0.3 | [10] |

| Primary AML Samples | Acute Myeloid Leukemia | 14 days (clonogenic) | 0.7 | [10] |

Table 2: Effect of RHPS4 on Cell Cycle Distribution

| Cell Line | RHPS4 Concentration (μM) | Treatment Duration | Effect | Reference |

| Human Melanoma Lines | Dose-dependent | Short-term | Accumulation in S-G2/M phase | [1] |

| PFSK-1 | 5 | 72 h | Increase in G1 phase, moderate increase in sub-G0/G1 | [9] |

| Medulloblastoma & High-Grade Glioma | Various | 72 h | Increased proportion of S-phase cells | [9] |

| HT29 | 0.5 | 48 h | Strong perturbation of cell cycle | [11] |

Table 3: RHPS4-Induced Telomere Dysfunction

| Cell Line | RHPS4 Concentration (μM) | Treatment Duration | Observed Effect | Reference |

| UXF1138L | 1 | 24 h | Chromosome fusions, ring and dicentric chromosomes | [5] |

| Human Melanoma Lines | High concentrations | Short-term | Telomeric fusions, polynucleated cells, anaphase bridges | [1] |

| U2OS | 1 | 120 h | 7.3-fold increase in Telomere Sister Chromatid Exchanges (T-SCE) | [8] |

| SAOS-2 | 1 | 120 h | 6.5-fold increase in T-SCE | [8] |

| OCI-AML3 | 0.3 | 21 days | Telomere shortening from 2.6 Kb to <1 Kb | [10] |

| Molm 13 | 0.3 | 21 days | Telomere shortening from 3.2 Kb to 2.8 Kb | [10] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows related to RHPS4's mechanism of action.

Experimental Protocols

Modified Telomeric Repeat Amplification Protocol (TRAP) Assay for G-Quadruplex Ligands

This modified protocol is designed to overcome the potential interference of G-quadruplex ligands like RHPS4 with the PCR step of the standard TRAP assay.[9][12][13]

Materials:

-

Cell lysis buffer (e.g., CHAPS-based)

-

TRAP reaction buffer

-

TSG4 primer (a modified TS primer capable of forming a G-quadruplex)[3]

-

CX reverse primer

-

dNTPs

-

Taq polymerase

-

Oligonucleotide purification kit

-

PCR thermocycler

-

Polyacrylamide gel electrophoresis (PAGE) system

-

DNA staining agent (e.g., SYBR Green)

Procedure:

-

Cell Lysate Preparation: Prepare cell extracts from control and RHPS4-treated cells using a suitable lysis buffer. Determine protein concentration.

-

Telomerase Extension Reaction:

-

Set up the reaction mixture containing TRAP buffer, dNTPs, TSG4 primer, and cell lysate.

-

Add varying concentrations of RHPS4 to the respective experimental tubes.

-

Incubate at 25-30°C for 30-60 minutes to allow for telomerase-mediated extension of the primer.

-

-

Oligonucleotide Purification:

-

Following the extension reaction, purify the extended DNA products using an oligonucleotide purification kit. This step is crucial to remove RHPS4, which can inhibit Taq polymerase in the subsequent PCR step.[13]

-

-

PCR Amplification:

-

Use the purified DNA as a template for PCR with the TSG4 and CX primers.

-

Perform PCR for 30-35 cycles.

-

-

Analysis:

-

Resolve the PCR products on a non-denaturing polyacrylamide gel.

-

Stain the gel and visualize the characteristic DNA ladder. A decrease in the intensity of the ladder in RHPS4-treated samples indicates telomerase inhibition.

-

Analysis of Telomere Dysfunction-Induced Foci (TIFs)

TIF analysis is used to visualize DNA damage at telomeres.[14][15]

Materials:

-

Cells grown on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBST)

-

Primary antibodies: anti-γ-H2AX and anti-TRF1 (or another shelterin component)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and treat with RHPS4 for the desired time.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Immunostaining:

-

Block non-specific antibody binding.

-

Incubate with primary antibodies against γ-H2AX and TRF1 overnight at 4°C.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

-

Microscopy:

-

Mount the coverslips with DAPI-containing mounting medium.

-

Acquire images using a fluorescence microscope. Co-localization of γ-H2AX foci with TRF1 signals indicates the presence of TIFs.

-

Chromatin Immunoprecipitation (ChIP) for Telomeric γ-H2AX

ChIP is used to quantify the association of γ-H2AX with telomeric DNA.

Materials:

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and chromatin shearing buffers

-

Sonicator

-

Anti-γ-H2AX antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for telomeric and non-telomeric (e.g., Alu) regions

Procedure:

-

Cross-linking and Chromatin Preparation: Cross-link protein-DNA complexes in RHPS4-treated and control cells with formaldehyde. Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-γ-H2AX antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and digest the proteins with proteinase K. Purify the DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for telomeric repeats and a control non-telomeric region. An enrichment of telomeric DNA in the RHPS4-treated samples immunoprecipitated with the γ-H2AX antibody indicates a specific DNA damage response at the telomeres.

Conclusion

RHPS4 represents a potent and well-characterized G-quadruplex ligand with significant potential as an anticancer agent. Its dual mechanism of action, involving both the direct inhibition of telomerase and the induction of a telomere-specific DNA damage response, provides a robust strategy for targeting cancer cell proliferation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of RHPS4 and other G-quadruplex stabilizing compounds. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies will be critical in advancing RHPS4 towards clinical applications.

References

- 1. Stabilization of quadruplex DNA perturbs telomere replication leading to the activation of an ATR-dependent ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Telomere Length Analysis by Quantitative Fluorescent in Situ Hybridization (Q-FISH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Telomere uncapping by the G-quadruplex ligand RHPS4 inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect [jci.org]

- 8. researchgate.net [researchgate.net]

- 9. Detection of telomerase inhibitors based on g-quadruplex ligands by a modified telomeric repeat amplification protocol assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. POT1 and TRF2 Cooperate To Maintain Telomeric Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TRAP-LIG, a modified telomere repeat amplification protocol assay to quantitate telomerase inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]

An In-depth Technical Guide to the Chemical Properties and Structure of RHPS4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), a potent G-quadruplex ligand and telomerase inhibitor.

Chemical Properties and Structure

RHPS4, also known as 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate, is a pentacyclic acridine compound.[1] Its planar structure allows it to intercalate into and stabilize G-quadruplex (G4) DNA structures, which are four-stranded secondary structures found in guanine-rich DNA sequences, such as those in human telomeres.[2][3] This interaction is central to its biological activity.

Table 1: Physicochemical Properties of RHPS4

| Property | Value | Source |

| CAS Number | 390362-78-4 | [4] |

| Molecular Formula | C23H20F2N2O4S (or C22H17F2N2 • CH3SO4) | [3][4] |

| Molecular Weight | 458.48 g/mol (or 458.5 g/mol ) | [3][4] |

| Appearance | Solid | [4] |

| Purity | ≥98% | [3] |

| Solubility | Soluble to 10 mM in water (with gentle warming), to 20 mM in DMSO | |

| UV max (λmax) | 237, 294 nm | [3] |

| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month. | [4][5] |

Mechanism of Action: G-Quadruplex Stabilization and Telomere Dysfunction

RHPS4 exerts its primary anti-tumor effects by targeting telomeres, the protective caps at the ends of chromosomes. The G-rich strand of telomeric DNA can fold into G-quadruplex structures. RHPS4 binds to and stabilizes these G4 structures, which in turn inhibits the activity of telomerase, an enzyme crucial for telomere maintenance in most cancer cells.[1][6][7]

The stabilization of telomeric G-quadruplexes by RHPS4 leads to a rapid disruption of telomere architecture, a process referred to as "telomere uncapping".[1][6] This occurs without immediately affecting the overall length of the telomeric DNA.[1] A key event in this process is the delocalization of the telomere-binding protein POT1 from the telomere shelterin complex, while another component, TRF2, initially remains associated.[1][6] The loss of POT1 exposes the telomere ends, which are then recognized by the cell as DNA double-strand breaks.[1][8]

This perceived damage triggers a potent DNA damage response (DDR), activating the ATR (Ataxia Telangiectasia and Rad3-related) and subsequently the ATM (Ataxia-Telangiectasia Mutated) signaling pathways.[1][9] This leads to the phosphorylation of downstream factors like H2AX (forming γ-H2AX), RAD17, and 53BP1, which form foci at the damaged telomeres (Telomere Dysfunction-Induced Foci, or TIFs).[1][6] The sustained activation of this pathway ultimately results in cell cycle arrest, senescence, or apoptosis, thereby inhibiting cancer cell proliferation.[1][10]

Biological Activity and Quantitative Data

RHPS4 is a potent inhibitor of telomerase and exhibits significant anti-proliferative activity against a variety of cancer cell lines. Its efficacy is often observed over longer-term assays, consistent with its mechanism of disrupting telomere function.[7]

Table 2: In Vitro Biological Activity of RHPS4

| Parameter | Cell Line / System | Value | Source |

| Telomerase Inhibition (IC50) | TRAP Assay | 0.33 µM | [3][4][5] |

| Growth Inhibition (GI50) | NCI-60 Panel (Mean) | 13.18 µM | [3] |

| Growth Inhibition (IC50) | U2OS Osteosarcoma (ALT-positive) | 1.4 µM (120h) | [11] |

| Growth Inhibition (IC50) | SAOS-2 Osteosarcoma (ALT-positive) | 1.6 µM (120h) | [11] |

| Growth Inhibition (IC50) | HOS Osteosarcoma (Telomerase-positive) | 1.2 µM (120h) | [11] |

| Growth Inhibition (IC50) | KNS42 Glioblastoma | 15.0 µM (72h) | [12] |

| Growth Inhibition (IC50) | C6 Glioma | 26.0 µM (72h) | [12] |

| Growth Inhibition (IC50) | GB-1 Glioblastoma | 32.0 µM (72h) | [12] |

Table 3: In Vivo Antitumor Activity of RHPS4

| Animal Model | Dosage & Administration | Key Results | Source |

| CG5 Breast Cancer Xenografts | 15 mg/kg, IV, daily for 15 days | ~80% Tumor Weight Inhibition (TWI); 40% of mice cured. | [5] |

| Various Tumor Xenografts | 15 mg/kg, IV, daily for 15 days | ~50% TWI; significant tumor growth delay. | [5] |

Experimental Protocols

The following sections outline generalized methodologies for studying the effects of RHPS4, synthesized from multiple research reports.

-

Cell Lines: Human cancer cell lines (e.g., M14 melanoma, BJ-EHLT fibroblasts, U2OS osteosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][11]

-

RHPS4 Preparation: A stock solution of RHPS4 is prepared in DMSO or water. For experiments, the stock is diluted in culture medium to the desired final concentrations (e.g., 0.5 µM to 10 µM).[3][5]

-

Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with medium containing RHPS4 or vehicle control (DMSO). Incubation times vary depending on the assay, from a few hours (for DNA damage response) to several days (for proliferation assays).[1][5]

The TRAP assay is used to measure telomerase activity.

-

Lysate Preparation: Cell pellets are lysed in a suitable buffer (e.g., CHAPS lysis buffer).

-

Telomerase Extension: The cell lysate (containing telomerase) is incubated with a substrate oligonucleotide (TS). In the presence of active telomerase, telomeric repeats are added to the 3' end of the TS primer. To test for direct inhibition, RHPS4 is added to the cell-free lysates.[13]

-

PCR Amplification: The extension products are then amplified by PCR using forward (TS) and reverse primers.

-

Detection: The PCR products are resolved on a polyacrylamide gel and visualized. A reduction in the characteristic DNA ladder indicates inhibition of telomerase activity.[13]

This method visualizes the colocalization of DNA damage response proteins at telomeres.

-

Cell Preparation: Cells are grown on coverslips and treated with RHPS4 (e.g., 1 µM for 3-8 hours).[1]

-

Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent like Triton X-100.

-

Antibody Staining: Cells are incubated with primary antibodies against a telomeric protein (e.g., TRF1, red) and a DNA damage marker (e.g., γ-H2AX, green).[1][6]

-

Secondary Antibody and Mounting: Fluorescently-labeled secondary antibodies are used for detection. Coverslips are mounted onto slides with a mounting medium containing DAPI to stain the nucleus.

-

Microscopy: Images are acquired using a confocal microscope. The colocalization of red and green signals indicates the formation of TIFs.[1]

Conclusion

RHPS4 is a well-characterized G-quadruplex ligand that functions as a potent telomerase inhibitor. Its mechanism of action involves the stabilization of telomeric G4 DNA, leading to telomere uncapping, the displacement of POT1, and the activation of a robust DNA damage response. This ultimately results in cancer cell death. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in targeting telomeres and G-quadruplexes for cancer therapy.

References

- 1. Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding modes and pathway of RHPS4 to human telomeric G-quadruplex and duplex DNA probed by all-atom molecular dynamics simulations with explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. caymanchem.com [caymanchem.com]

- 4. RHPS4 | Telomerase inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. JCI - Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect [jci.org]

- 7. Telomere uncapping by the G-quadruplex ligand RHPS4 inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stabilization of quadruplex DNA perturbs telomere replication leading to the activation of an ATR-dependent ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological activity of the G-quadruplex ligand RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]

- 13. RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

RHPS4: A Technical Guide to its Function as a Telomere Damage-Inducing Agent

Executive Summary: The pentacyclic acridine RHPS4 is a potent and specific G-quadruplex (G4) ligand that has emerged as a significant agent in the study of telomere biology and cancer therapeutics. By binding to and stabilizing the G-quadruplex structures within the G-rich overhang of telomeric DNA, RHPS4 effectively disrupts the protective architecture of chromosome ends. This action leads to a rapid and potent telomere-specific DNA damage response (DDR), independent of telomere shortening, which ultimately triggers cell cycle arrest, senescence, or apoptosis in cancer cells. This technical guide provides an in-depth overview of RHPS4's core mechanism, the signaling pathways it activates, quantitative data from key studies, and detailed experimental protocols for its investigation.

Core Mechanism of Action: From G-Quadruplex Stabilization to Telomere Uncapping

The primary mechanism of RHPS4 involves its high affinity for G-quadruplexes, which are non-canonical four-stranded secondary structures formed in guanine-rich DNA sequences, such as those found at telomeres.[1][2] The stabilization of these structures by RHPS4 is the initiating event that leads to telomere dysfunction.[3]

A critical consequence of G4 stabilization is the disruption of the shelterin complex, a group of proteins essential for protecting telomeres from being recognized as DNA damage. Specifically, RHPS4 treatment leads to the rapid delocalization of the protective telomeric DNA-binding protein POT1 from the telomeres.[4] This displacement, or "uncapping," exposes the chromosome end, which is then recognized by the cell's DNA damage surveillance machinery as a double-strand break.[3][4] Interestingly, another key shelterin component, TRF2, remains associated with the telomeres in the early stages of RHPS4 treatment.[4] The loss of POT1 is a primary cause of the telomere uncapping and is considered an early event following RHPS4 exposure.[4]

Induction of the DNA Damage Response (DDR)

The uncapped telomere triggers a robust DNA damage response (DDR) that is characteristically localized to the telomeres, forming telomere dysfunction-induced foci (TIFs).[5] This response is rapid, potent, and central to the antitumor effects of RHPS4.[1][4][6]

Key features of the RHPS4-induced DDR include:

-

ATR Dependence: The signaling cascade is dependent on the DNA repair enzyme ATR (Ataxia Telangiectasia and Rad3-related), not the ATM (Ataxia-Telangiectasia Mutated) kinase which is typically associated with double-strand breaks.[1][4][6]

-

Foci Formation: The response is characterized by the formation of nuclear foci containing phosphorylated DDR factors, including γ-H2AX (phosphorylated H2AX), 53BP1, and RAD17, which co-localize with telomeric proteins like TRF1.[1][4][5]

-

Antagonism by Shelterin Proteins: The induction of this damage response can be counteracted by the overexpression of the telomere-protective proteins POT1 or TRF2, confirming that the integrity of the shelterin complex is crucial for preventing this signaling cascade.[1][4][7]

The persistent DDR signaling from irreparable telomere damage ultimately drives the cell towards outcomes such as cell cycle arrest, senescence, or apoptosis.[4][8]

Quantitative Data on RHPS4 Activity

The efficacy of RHPS4 has been quantified across various cancer cell lines, demonstrating potent activity that is not strictly dependent on the cell's primary telomere maintenance mechanism (i.e., telomerase or Alternative Lengthening of Telomeres).

Table 1: In Vitro Cytotoxicity of RHPS4 in Human Cell Lines

| Cell Line | Cancer Type / Origin | Telomere Maintenance | IC₅₀ (µM) | Citation(s) |

| U87 | Glioblastoma | Telomerase (+) | 1.1 | [9] |

| HOS | Osteosarcoma | Telomerase (+) | 1.2 | [10] |

| Res196 | Ependymoma | Telomerase (+) | 1.6 | [9] |

| DAOY | Medulloblastoma | Telomerase (+) | 2.2 | [9] |

| PFSK-1 | CNS PNET | Telomerase (+) | 2.7 | [9] |

| U2OS | Osteosarcoma | ALT (+) | 1.4 | [10] |

| SAOS-2 | Osteosarcoma | ALT (+) | 1.6 | [10] |

| HBMEC | Brain Endothelial Cells | Normal | 5.0 | [9] |

| C17.2 | Neural Progenitor Cells | Normal | 15.0 | [9] |

IC₅₀ values represent the concentration at which cell population viability is reduced by 50%.

Table 2: RHPS4-Induced Modulation of ALT Hallmarks in Osteosarcoma Cells

In ALT-positive cells, RHPS4-induced replicative stress and telomeric DNA damage fuel the ALT pathway, leading to an increase in markers of telomeric recombination.[10][11]

| ALT Hallmark | Cell Line | Fold Increase vs. Control | Citation(s) |

| Telomere Sister Chromatid Exchanges (T-SCE) | U2OS | 7.3 | [10] |

| Telomere Sister Chromatid Exchanges (T-SCE) | SAOS-2 | 6.5 | [10] |

| C-circles | U2OS & SAOS-2 | 1.6 | [10] |

| Telomeric Doublets | U2OS | 2.0 | [10] |

| Telomeric Doublets | SAOS-2 | 1.5 | [10] |

Table 3: In Vivo Antitumor Efficacy of RHPS4

RHPS4 demonstrates significant antitumor activity as a single agent in various human tumor xenograft models in mice.

| Xenograft Model | Cancer Type | Dosage & Administration | Outcome | Citation(s) |

| CG5 | Breast | 15 mg/kg, IV, daily for 15 days | ~80% Tumor Weight Inhibition (TWI) | [12] |

| M14, PC3, HT29, H460 | Melanoma, Prostate, Colon, Lung | 15 mg/kg, IV, daily for 15 days | ~50% Tumor Weight Inhibition (TWI) | [12] |

Key Experimental Protocols

Immunofluorescence for Telomere Dysfunction-Induced Foci (TIFs)

This protocol is used to visualize the co-localization of DNA damage response proteins (e.g., γ-H2AX) with telomeres (marked by TRF1).[5]

1. Cell Culture and Treatment:

-

Grow cells on sterile glass coverslips in a petri dish.

-

Treat cells with the desired concentration of RHPS4 (e.g., 0.5 - 1 µM) for the specified time (e.g., 8-24 hours). Include untreated and positive (e.g., bleomycin-treated) controls.

2. Fixation and Permeabilization:

-

Aspirate media and wash cells once with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[13]

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[14]

-

Wash three times with PBS.

3. Blocking and Antibody Incubation:

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[13]

-

Incubate with primary antibodies diluted in blocking buffer (e.g., mouse anti-γ-H2AX and rabbit anti-TRF1) in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS containing 0.05% Tween 20 (PBST).

4. Secondary Antibody Incubation and Mounting:

-

Incubate with species-appropriate fluorescently-labeled secondary antibodies (e.g., anti-mouse-FITC and anti-rabbit-Rhodamine) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBST.

-

Counterstain DNA with DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.[14]

-

Wash twice with PBS.

-

Mount coverslips onto microscope slides using an anti-fade mounting medium.

5. Microscopy and Analysis:

-

Acquire images using a confocal or fluorescence microscope.

-

Analyze images for co-localization of γ-H2AX (green) and TRF1 (red) signals. A cell is scored as TIF-positive if it contains a defined number of co-localized foci (e.g., 4 or more).[5]

Telomeric Repeat Amplification Protocol (TRAP) Assay

This assay measures telomerase activity and is used to determine the inhibitory concentration of compounds like RHPS4.[9][15]

1. Cell Lysis and Protein Extraction:

-

Harvest approximately 10⁵ - 10⁶ cells.

-

Lyse the cell pellet in 200 µL of ice-cold CHAPS or NP-40 lysis buffer.[16][17]

-

Incubate on ice for 30 minutes.

-

Centrifuge at ~12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract and determine its concentration (e.g., via Bradford assay).

2. Telomerase Extension Reaction:

-

In a PCR tube, combine the cell extract (containing telomerase) with a reaction mix containing a telomerase substrate primer (TS), dNTPs, and reaction buffer.

-

Incubate at 25°C for 20-40 minutes to allow telomerase to add TTAGGG repeats to the TS primer.[18]

-

As a negative control, use a heat-inactivated extract (85°C for 10 min) or lysis buffer alone.

3. PCR Amplification:

-

Heat the reaction to 95°C for 5 minutes to inactivate telomerase.[18]

-

Add a reverse primer (e.g., ACX) and Taq polymerase.

-

Perform PCR for 25-30 cycles (e.g., 95°C for 30s, 52-60°C for 30s, 72°C for 45s).[18] The reverse primer is designed to amplify the newly synthesized telomeric repeats.

4. Detection and Analysis:

-

Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.

-

Stain the gel with a fluorescent dye (e.g., SYBR Green) or use a fluorescently labeled TS primer.[16][17]

-

Telomerase activity is indicated by a characteristic 6-base pair ladder of products starting at 50 nucleotides.[17]

-

For quantitative analysis (qTRAP), use real-time PCR for detection.[16]

Conclusion

RHPS4 is a powerful tool compound and potential therapeutic agent that acts by inducing acute telomere dysfunction. Its mechanism, centered on the stabilization of G-quadruplex structures and the subsequent uncapping of telomeres, triggers a potent, ATR-dependent DNA damage response specifically at chromosome ends. This leads to effective growth inhibition and cell death in a variety of cancer models, including those resistant to conventional chemotherapy. The data clearly demonstrate its efficacy both in vitro and in vivo. The detailed protocols provided herein offer a foundation for researchers to further investigate the intricate biology of telomeres and explore the therapeutic potential of G-quadruplex ligands in oncology.

References

- 1. Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect [iris.hunimed.eu]

- 3. The G-quadruplex-stabilizing ligand RHPS4 enhances sensitivity of U251MG glioblastoma cells to clinical carbon ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect [jci.org]

- 6. JCI - Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect [jci.org]

- 7. researchgate.net [researchgate.net]

- 8. Biological activity of the G-quadruplex ligand RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]

- 10. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. crpr-su.se [crpr-su.se]

- 15. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. telomer.com.tr [telomer.com.tr]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

The G-Quadruplex Stabilizer RHPS4: A Comprehensive Technical Guide to its Anti-Cancer Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anti-cancer therapeutics has led to the exploration of unique molecular targets within cancer cells. One such promising target is the G-quadruplex (G4), a secondary DNA structure formed in guanine-rich sequences, which are prevalent in telomeres and oncogene promoter regions. The stabilization of these structures can disrupt critical cellular processes in cancer, such as telomere maintenance and oncogene transcription, leading to cell cycle arrest and apoptosis. RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent pentacyclic acridine compound that selectively binds to and stabilizes G-quadruplexes. This technical guide provides an in-depth overview of the effects of RHPS4 on various cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its study.

Mechanism of Action

RHPS4 exerts its anti-cancer effects primarily through the stabilization of G-quadruplex structures at the 3' single-stranded guanine-rich overhang of telomeres.[1] This stabilization physically obstructs the binding of telomerase, an enzyme crucial for maintaining telomere length in the vast majority of cancer cells.[1] The inhibition of telomerase leads to progressive telomere shortening with each cell division, ultimately triggering a DNA damage response (DDR) and inducing cellular senescence or apoptosis.[2][3]

Furthermore, at higher concentrations, RHPS4 can induce a rapid, telomere-shortening-independent form of cell death.[2] This is attributed to the "uncapping" of telomeres, where the stabilization of G-quadruplexes displaces key telomere-binding proteins of the shelterin complex, such as POT1.[2][4] This exposes the chromosome ends, which are then recognized as DNA double-strand breaks, activating the ATR-dependent DNA damage response pathway.[2][5] This leads to the phosphorylation of H2AX (forming γ-H2AX) and the recruitment of DNA damage response factors like 53BP1 and RAD17 to the telomeres, a phenomenon termed telomere dysfunction-induced foci (TIFs).[2][4][5][6]

Effects on Different Cancer Cell Lines

RHPS4 has demonstrated significant anti-proliferative and cytotoxic effects across a broad spectrum of human cancer cell lines, both in vitro and in vivo. The sensitivity to RHPS4 often correlates with telomere length, with cell lines having shorter telomeres generally exhibiting greater sensitivity.[1][3]

Data Presentation

The following tables summarize the quantitative data on the effects of RHPS4 on various cancer cell lines.

Table 1: In Vitro Efficacy of RHPS4 on Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| UXF1138L | Uterine Carcinoma | Clonogenic Assay | 0.02 | [1] |

| PC3 | Prostate Cancer | Clonogenic Assay | 0.03 | [1] |

| MCF-7 | Breast Cancer | Clonogenic Assay | 0.04 | [1] |

| UXF1138L | Uterine Carcinoma | MTT Assay | 0.4 | [1] |

| PC3 | Prostate Cancer | MTT Assay | 1.8 | [1] |

| MCF-7 | Breast Cancer | MTT Assay | 2 | [1] |

| M14 | Melanoma | Cell Viability | ~1 | [2] |

| BJ-EHLT | Transformed Fibroblasts | Cell Viability | ~1 | [2] |

| PFSK-1 | CNS Primitive Neuroectodermal | Proliferation Assay | 2.7 | [7] |

| DAOY | Medulloblastoma | Proliferation Assay | 2.2 | [7] |

| U87 | Glioblastoma | Proliferation Assay | 1.1 | [7] |

| Res196 | Ependymoma | Proliferation Assay | 1.6 | [7] |

| 21NT | Breast Cancer | Growth Inhibition | 0.2 (after 15 days) | [3] |

| A431 | Vulval Carcinoma | Growth Inhibition | Similar to 21NT | [3] |

| SKOV-3 | Ovarian Carcinoma | Growth Inhibition | Resistant | [3] |

Table 2: In Vivo Efficacy of Single-Agent RHPS4 in Xenograft Models

| Tumor Xenograft | Cancer Type | Treatment | Tumor Weight Inhibition (TWI) | Reference |

| CG5 | Breast Carcinoma | 15 mg/kg, i.v., 15 days | ~80% | [2][8] |

| M14 | Melanoma | 15 mg/kg, i.v., 15 days | ~50% | [2][8] |

| PC3 | Prostate Cancer | 15 mg/kg, i.v., 15 days | ~50% | [2][8] |

| HT29 | Colon Carcinoma | 15 mg/kg, i.v., 15 days | ~50% | [2][8] |

| H460 | Non-small Cell Lung Carcinoma | 15 mg/kg, i.v., 15 days | ~50% | [2][8] |

| UXF1138L | Uterine Carcinoma | 5 mg/kg, oral, twice weekly | Limited efficacy | [1] |

Table 3: Synergistic Effects of RHPS4 in Combination Therapies

| Cancer Model | Combination Agent | Effect | Reference |

| UXF1138L Xenograft | Taxol | Tumor remissions and enhanced telomere dysfunction | [1] |

| HT29 Xenograft | Irinotecan | Inhibition and delay of tumor growth, increased survival | [9][10][11] |

| Colorectal Carcinoma Cells | Camptothecins | Strong synergistic effect | [11] |

Key Biological Effects

-

Inhibition of Telomerase Activity: RHPS4 is a potent inhibitor of telomerase, with an IC50 of 0.33 µM in a cell-free TRAP assay.[1][3][8]

-

Induction of DNA Damage Response: Treatment with RHPS4 leads to the rapid phosphorylation of H2AX (γ-H2AX) and the formation of telomere dysfunction-induced foci (TIFs).[2][4][5]

-

Cell Cycle Arrest: RHPS4 can induce cell cycle arrest, with reports of accumulation in the G2/M phase in breast cancer cells and S-G2 phase arrest in other models.[3][12] In some brain tumor cells, an increase in the G1-phase population was observed.[7]

-

Apoptosis and Senescence: At higher doses, RHPS4 triggers apoptosis and senescence in various cancer cell lines, including melanoma.[2] Long-term exposure to lower concentrations can induce a senescent-like growth arrest.[8]

-

Inhibition of Clonogenic Growth: RHPS4 is particularly effective at inhibiting the growth of cancer cells in clonogenic assays, suggesting a potential targeting of cancer stem-like cells.[1][13]

-

Synergy with Chemotherapeutics: RHPS4 has been shown to act synergistically with conventional chemotherapy agents like taxanes and camptothecins, as well as with radiotherapy.[1][9][10][11][14][15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of RHPS4's effects.

Cell Viability Assay (Alamar Blue)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of RHPS4 in culture medium. Remove the existing medium from the wells and add 100 µL of the RHPS4 dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

-

Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

-

Incubation: Incubate for 2-4 hours at 37°C, protected from light.

-

Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Telomerase Activity Assay (TRAP Assay)

-

Cell Lysate Preparation: Harvest approximately 1 x 10^6 cells and wash with ice-cold PBS. Resuspend the cell pellet in 100-200 µL of ice-cold CHAPS lysis buffer. Incubate on ice for 30 minutes. Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant containing the protein extract. Determine the protein concentration using a Bradford or BCA assay.

-

TRAP Reaction: In a PCR tube, combine the following on ice:

-

TRAP buffer

-

dNTPs

-

TS primer

-

ACX primer

-

Taq polymerase

-

1-2 µg of cell lysate

-

Nuclease-free water to a final volume of 50 µL.

-

-

Telomerase Extension: Incubate the reaction mixture at 25°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

-

PCR Amplification: Perform PCR with the following cycles:

-

Initial denaturation at 95°C for 2 minutes.

-

30-35 cycles of:

-

95°C for 30 seconds

-

50-60°C for 30 seconds

-

72°C for 1 minute

-

-

Final extension at 72°C for 5 minutes.

-

-

Detection: Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel. Stain the gel with SYBR Green or a similar nucleic acid stain and visualize the characteristic 6-base pair ladder indicative of telomerase activity.

Immunofluorescence for DNA Damage (γ-H2AX)

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentration of RHPS4 for the specified duration.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in the blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γ-H2AX foci per nucleus.

Mandatory Visualizations

Signaling Pathway of RHPS4-Induced DNA Damage Response

Caption: RHPS4 induces a DNA damage response by stabilizing telomeric G-quadruplexes.

Experimental Workflow for Assessing RHPS4 Efficacy

Caption: A typical workflow for evaluating the anti-cancer efficacy of RHPS4.

Conclusion

RHPS4 represents a promising class of anti-cancer agents that target G-quadruplex DNA structures. Its ability to inhibit telomerase and induce a potent DNA damage response at telomeres provides a dual mechanism for targeting cancer cell proliferation. The extensive pre-clinical data, demonstrating its efficacy in a wide range of cancer cell lines and in vivo models, both as a single agent and in combination therapies, underscores its therapeutic potential. The detailed experimental protocols and workflow provided in this guide are intended to facilitate further research into RHPS4 and other G-quadruplex stabilizing compounds, with the ultimate goal of translating these findings into novel and effective cancer treatments. Further investigation into potential off-target effects and the development of strategies to mitigate them will be crucial for the clinical advancement of this class of drugs.[15]

References

- 1. RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G-quadruplex ligand RHPS4 compromises cellular radioresistance by inhibiting the mitochondrial adaptive response induced by ionizing irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. G-quadruplex ligand RHPS4 radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. JCI - Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect [jci.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Telomere uncapping by the G-quadruplex ligand RHPS4 inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. telomer.com.tr [telomer.com.tr]

- 14. aacrjournals.org [aacrjournals.org]

- 15. biorxiv.org [biorxiv.org]

An In-depth Preclinical Overview of RHPS4: A G-Quadruplex Stabilizing Telomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies on RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), a potent G-quadruplex (G4) ligand and telomerase inhibitor. The document synthesizes key findings from in vitro and in vivo studies, detailing its mechanism of action, anti-tumor efficacy, and effects on cellular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate complex biological processes and experimental designs.

Mechanism of Action

RHPS4 is a pentacyclic acridinium salt that selectively binds to and stabilizes G-quadruplex structures.[1][2] These four-stranded DNA structures can form in guanine-rich sequences, which are notably present at the 3' overhang of telomeres.[2][3] By stabilizing the G-quadruplex at telomeres, RHPS4 effectively inhibits the activity of telomerase, an enzyme crucial for telomere maintenance in the majority of cancer cells.[2][4] The inhibition of telomerase is a primary mechanism of action, with a reported IC50 of 0.33 μM in a Telomeric Repeat Amplification Protocol (TRAP) assay.[1][4]

Beyond telomerase inhibition, RHPS4's stabilization of G-quadruplexes at telomeres leads to a rapid disruption of the protective "cap" structure.[3][5] This "telomere uncapping" triggers a potent DNA damage response (DDR) independent of significant telomere shortening.[3][6] This DDR is characterized by the phosphorylation of H2AX (γ-H2AX) and the activation of DNA repair enzymes like ATR.[3][7] A key event in this process is the delocalization of the telomere-binding protein POT1 from the telomeres, which is a critical step in initiating the damage signal.[3][8]

In Vitro Studies

A multitude of in vitro studies have demonstrated the anti-proliferative effects of RHPS4 across a wide range of cancer cell lines.

Cytotoxicity and Anti-Proliferative Activity

RHPS4 exhibits potent growth-inhibitory effects, particularly in long-term assays, which is consistent with its mechanism of action targeting telomere maintenance.[1] Sensitivity to RHPS4 has been shown to correlate with initial telomere length, with cells having shorter telomeres exhibiting greater sensitivity.[1][5]

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| UXF1138L | Uterine Carcinoma | Clonogenic Assay | 0.02 µM | [1] |

| UXF1138L | Uterine Carcinoma | MTT Assay | 0.4 µM | [1] |

| PC3 | Prostate Cancer | Clonogenic Assay | 0.03 µM | [1] |

| PC3 | Prostate Cancer | MTT Assay | 1.8 µM | [1] |

| MCF-7 | Breast Cancer | Clonogenic Assay | 0.04 µM | [1] |

| MCF-7 | Breast Cancer | MTT Assay | 2 µM | [1] |

| MCF-7 (short telomeres) | Breast Cancer | SRB Assay (5-day) | 0.2 µM | [5] |

| MCF-7 (long telomeres) | Breast Cancer | SRB Assay (5-day) | 2 µM | [5] |

| PFSK-1 | CNS Primitive Neuroectodermal | Alamar Blue | 2.7 µM | [2][9] |

| DAOY | Medulloblastoma | Alamar Blue | 2.2 µM | [2][9] |

| U87 | Glioblastoma | Alamar Blue | 1.1 µM | [2][9] |

| Res196 | Ependymoma | Alamar Blue | 1.6 µM | [2][9] |

| KNS42 | Glioblastoma | Alamar Blue | 15.0 µM | [2][9] |

| C6 | Glioma | Alamar Blue | 26.0 µM | [2][9] |

| GB-1 | Glioblastoma | Alamar Blue | 32.0 µM | [9] |

| U2OS (ALT) | Osteosarcoma | SRB Assay (120h) | 1.4 µM | [10] |

| SAOS-2 (ALT) | Osteosarcoma | SRB Assay (120h) | 1.6 µM | [10] |

| HOS (Telomerase+) | Osteosarcoma | SRB Assay (120h) | 1.2 µM | [10] |

Table 1: In Vitro IC50 Values of RHPS4 in Various Cancer Cell Lines.

Effects on Cell Cycle and Apoptosis

RHPS4 treatment induces cell cycle arrest, primarily in the S and G2/M phases, and subsequently leads to apoptosis.[6] In some cell lines, at higher concentrations, RHPS4 can also induce a senescence-like phenotype characterized by enlarged cell size and β-galactosidase activity.[6] In brain tumor cells, RHPS4 exposure led to an increase in the proportion of cells in the G1 phase for CNS PNET cells and an increase in the S-phase for medulloblastoma and high-grade glioma cells.[2][11]

In Vivo Studies

Preclinical in vivo studies using xenograft models have confirmed the anti-tumor activity of RHPS4.

Single-Agent Efficacy

RHPS4 administered as a single agent has demonstrated significant tumor growth inhibition in various xenograft models.[4][12] In a study with multiple cancer models, RHPS4 treatment (15 mg/kg, i.v., for 15 days) was active against all tumors analyzed.[4] The CG5 breast cancer xenograft was particularly sensitive, showing a tumor weight inhibition (TWI) of approximately 80%, with a complete tumor response in 80% of mice and a 40% cure rate.[4] In other models, including M14, PC3, HT29, and H460, RHPS4 produced about a 50% TWI and a significant delay in tumor growth.[4] Another study using UXF1138L xenografts showed that oral administration of RHPS4 (5 mg/kg/day every 3 days for eight doses) led to a decrease in clonogenicity and a reduction in mean telomere length of about 1 kb per passage in the treated tumors.[1]

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| CG5 | Breast Cancer | 15 mg/kg, i.v., daily for 15 days | ~80% TWI; 80% complete response; 40% cure rate | [4] |

| M14, PC3 | Melanoma, Prostate | 15 mg/kg, i.v., daily for 15 days | ~50% TWI; ~15-day tumor growth delay | [4] |

| HT29, H460 | Colon, Lung | 15 mg/kg, i.v., daily for 15 days | ~50% TWI; ~10-day tumor growth delay | [4] |

| UXF1138L | Uterine | 5 mg/kg, p.o., every 3 days for 8 doses | Decreased clonogenicity; ~1 kb telomere shortening per passage | [1] |

| U251MG | Glioblastoma | 10 mg/kg, i.v., for 5 days, then 10 Gy X-rays | Synergistic inhibition of tumor growth and prevention of relapse | [13][14] |

Table 2: In Vivo Efficacy of RHPS4 in Xenograft Models.

Combination Therapies

RHPS4 has shown synergistic effects when combined with other anticancer agents. A notable synergy has been observed with camptothecins, such as irinotecan.[12][15] The sequence of administration is critical, with the most effective regimen being irinotecan followed by RHPS4, which led to significant tumor growth inhibition and increased survival in mice with HT29 colon cancer xenografts.[12][16] Combination with paclitaxel (Taxol) has also demonstrated enhanced anti-tumor effects and caused tumor remissions in vivo.[1] Furthermore, RHPS4 has been shown to act as a radiosensitizing agent, enhancing the efficacy of ionizing radiation in glioblastoma models both in vitro and in vivo.[7][13]

Signaling Pathways and Molecular Effects

The primary molecular consequence of RHPS4 treatment is the induction of a telomere-specific DNA damage response.

References

- 1. Telomere uncapping by the G-quadruplex ligand RHPS4 inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]

- 3. JCI - Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect [jci.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacodynamics of the G-quadruplex-stabilizing telomerase inhibitor 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate (RHPS4) in vitro: activity in human tumor cells correlates with telomere length and can be enhanced, or antagonized, with cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological activity of the G-quadruplex ligand RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The G-quadruplex-stabilising agent RHPS4 induces telomeric dysfunction and enhances radiosensitivity in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. telomerescience.com [telomerescience.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. G-quadruplex ligand RHPS4 radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. G-quadruplex ligand RHPS4 potentiates the antitumor activity of camptothecins in preclinical models of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Literature Review of RHPS4: A G-Quadruplex Stabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent pentacyclic acridine derivative that has garnered significant interest in the field of oncology for its role as a G-quadruplex (G4) stabilizing ligand. G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are notably present in telomeres and the promoter regions of various oncogenes. By stabilizing these structures, RHPS4 effectively disrupts telomere maintenance and oncogene expression, leading to anti-proliferative and apoptotic effects in cancer cells. This technical guide provides a comprehensive review of the existing literature on RHPS4, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated cellular pathways and workflows.

Mechanism of Action

RHPS4 exerts its primary anti-tumor activity by binding to and stabilizing G-quadruplex structures in DNA. This stabilization has several downstream consequences:

-

Telomere Dysfunction: The G-rich single-stranded overhang of telomeres is a prime target for G-quadruplex formation. RHPS4 stabilizes these structures, thereby inhibiting the activity of telomerase, the enzyme responsible for maintaining telomere length in the majority of cancer cells.[1] This leads to telomere shortening over successive cell divisions. More acutely, the stabilization of G4 structures at telomeres can displace telomere-capping proteins, such as POT1 and TRF2, exposing the chromosome ends.[2][3] This "uncapping" triggers a DNA damage response (DDR), leading to cell cycle arrest and apoptosis, even without significant telomere erosion.[2][4]

-

DNA Damage Response: The exposed telomeres are recognized as DNA double-strand breaks, leading to the activation of the ATR kinase-dependent DNA damage signaling pathway.[2] A key marker of this response is the phosphorylation of the histone variant H2AX, forming γ-H2AX foci at the sites of damage.[2]

-

Inhibition of Oncogene Expression: G-quadruplex forming sequences are also found in the promoter regions of several oncogenes, including c-Myc.[3] Stabilization of these G4 structures by RHPS4 can repress the transcription of these genes, contributing to its anti-cancer effects.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for RHPS4 across various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of RHPS4

| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference(s) |

| - | - | TRAP Assay | 0.33 | [1][5] |

| UXF1138L | Uterine Carcinoma | Clonogenic Assay | - | [1] |

| MCF-7 | Breast Cancer | Clonogenic Assay | 0.04 | [1] |

| MCF-7 | Breast Cancer | SRB Assay (5-day) | 2 | [6] |

| MCF-7 (mt-hTERT) | Breast Cancer (short telomeres) | SRB Assay (5-day) | 0.2 | [6] |

| PFSK-1 | CNS Primitive Neuroectodermal Tumor | Proliferation Assay | 2.7 | [7] |

| DAOY | Medulloblastoma | Proliferation Assay | 2.2 | [7] |

| U87 | Glioblastoma | Proliferation Assay | 1.1 | [7] |

| Res196 | Ependymoma | Proliferation Assay | 1.6 | [7] |

| KNS42 | Glioblastoma | Proliferation Assay | Resistant | [7] |

| C6 | Glioma | Proliferation Assay | 26 | [7] |

| GB-1 | Glioblastoma | Proliferation Assay | 32 | [7] |

| U2OS | Osteosarcoma (ALT) | SRB Assay | 1.4 | [8] |

| SAOS-2 | Osteosarcoma (ALT) | SRB Assay | 1.6 | [8] |

| HOS | Osteosarcoma (Telomerase+) | SRB Assay | 1.2 | [8] |

| C17.2 | Cerebellar Progenitor Cells (Normal) | Viability Assay | 15 | [9] |

| HBMEC | Human Brain Endothelial Cells (Normal) | Viability Assay | 5 | [9] |

ALT: Alternative Lengthening of Telomeres SRB: Sulforhodamine B TRAP: Telomeric Repeat Amplification Protocol

Table 2: In Vivo Efficacy of RHPS4

| Tumor Model | Cancer Type | Dosage and Administration | Outcome | Reference(s) |

| CG5 | Breast Xenograft | 15 mg/kg, IV, daily for 15 days | ~80% Tumor Weight Inhibition (TWI); 80% complete response; 40% cured | [5] |

| M14 | Melanoma Xenograft | 15 mg/kg, IV, daily for 15 days | ~50% TWI; 15-day tumor growth delay | [5] |

| PC3 | Prostate Xenograft | 15 mg/kg, IV, daily for 15 days | ~50% TWI; 15-day tumor growth delay | [5] |

| HT29 | Colon Xenograft | 15 mg/kg, IV, daily for 15 days | ~50% TWI; 10-day tumor growth delay | [5] |

| H460 | Lung Xenograft | 15 mg/kg, IV, daily for 15 days | ~50% TWI; 10-day tumor growth delay | [5] |

| UXF1138L | Uterine Xenograft | 5 mg/kg, oral, twice weekly | Marginal growth inhibition alone | [1] |

| UXF1138L | Uterine Xenograft | 5 mg/kg RHPS4 (oral, twice weekly) + 20 mg/kg Taxol (IV, single dose) | Complete, durable remissions | [1] |

| U251MG | Glioblastoma Xenograft | RHPS4 + Ionizing Radiation | Blocked tumor growth up to 65 days | [10] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of RHPS4-Induced Telomere Damage

Caption: RHPS4-induced telomere damage signaling pathway.

Experimental Workflow for In Vitro Evaluation of RHPS4

Caption: A typical experimental workflow for the in vitro characterization of RHPS4.

Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method to measure telomerase activity.

-

Cell Lysis: Harvest cells and lyse them in a CHAPS or NP-40 lysis buffer to prepare a cell-free extract. The protein concentration of the lysate is determined.[7]

-

Telomerase Extension: Incubate a specific amount of protein extract (e.g., 100-500 ng) with a reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and a TRAP buffer.[7] During this step, telomerase present in the extract adds telomeric repeats (TTAGGG) to the 3' end of the TS primer.

-

PCR Amplification: The telomerase extension products are then amplified by PCR using the TS primer and a reverse primer (e.g., ACX). An internal control is often included to check for PCR inhibition.[7]

-

Detection: The PCR products are resolved on a polyacrylamide gel and visualized. A characteristic ladder of bands with 6 base pair increments indicates telomerase activity.[7] To avoid false negatives due to RHPS4 inhibiting the Taq polymerase, an ethanol precipitation step can be included after the telomerase extension to remove the compound before PCR amplification.[7]

Immunofluorescence for γ-H2AX and TRF1

This protocol is used to visualize DNA damage at telomeres.

-

Cell Culture and Treatment: Seed cells on coverslips and treat with RHPS4 for the desired time.

-

Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody access to intracellular proteins.

-

Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin in PBS) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against γ-H2AX (a marker for DNA double-strand breaks) and a telomeric protein like TRF1 (to mark the location of telomeres).[2]

-

Secondary Antibody Incubation: After washing, incubate the cells with fluorescently labeled secondary antibodies that specifically bind to the primary antibodies (e.g., anti-mouse IgG-FITC for γ-H2AX and anti-rabbit IgG-Rhodamine for TRF1).

-

Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.

-

Microscopy and Analysis: Visualize the fluorescent signals using a confocal microscope. Co-localization of γ-H2AX and TRF1 foci indicates DNA damage specifically at the telomeres.[2]

Clonogenic Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

-

Cell Seeding: Plate a known number of single cells into petri dishes or multi-well plates.

-

Treatment: Treat the cells with various concentrations of RHPS4. The treatment can be applied before or after seeding.

-

Incubation: Incubate the cells for a period of 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.

-

Fixation and Staining: Fix the colonies with a solution such as a mixture of methanol and acetic acid, and then stain them with a dye like crystal violet.

-

Colony Counting: Count the number of colonies in each dish.

-

Calculation of Surviving Fraction: The surviving fraction for each treatment group is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Synthesis and Clinical Status

Despite its promising preclinical anti-tumor activity, RHPS4 did not advance to clinical trials.[11] This was primarily due to undesirable off-target effects, particularly on cardiovascular physiology.[11] Consequently, there are no registered clinical trials for RHPS4. Research efforts have since focused on developing derivatives of RHPS4 with a more favorable safety profile while retaining the on-target G-quadruplex stabilizing activity.[11]

Conclusion

RHPS4 is a potent G-quadruplex stabilizing agent with well-documented anti-cancer properties in a wide range of preclinical models. Its mechanism of action, centered on the induction of telomere dysfunction and a subsequent DNA damage response, provides a strong rationale for targeting G-quadruplexes in cancer therapy. The quantitative data from numerous studies consistently demonstrate its efficacy in inhibiting cancer cell proliferation and tumor growth. While the clinical development of RHPS4 itself was halted due to off-target toxicities, it remains a valuable tool for studying the biology of G-quadruplexes and serves as a lead compound for the development of new and improved G4-targeted therapies. The detailed experimental protocols provided herein offer a guide for researchers aiming to further investigate the effects of RHPS4 and other G-quadruplex stabilizing agents.

References

- 1. Telomere uncapping by the G-quadruplex ligand RHPS4 inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]

- 4. Biological activity of the G-quadruplex ligand RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacodynamics of the G-quadruplex-stabilizing telomerase inhibitor 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate (RHPS4) in vitro: activity in human tumor cells correlates with telomere length and can be enhanced, or antagonized, with cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. G-quadruplex ligand RHPS4 radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of novel RHPS4-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of RHPS4 on Cellular Senescence and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex ligand that has garnered significant interest in oncology research for its selective anti-tumor activity. This technical guide provides an in-depth analysis of the molecular mechanisms by which RHPS4 induces cellular senescence and apoptosis in cancer cells. We will explore its primary mechanism of action, the stabilization of G-quadruplex structures at telomeres, leading to a potent DNA damage response and subsequent cell fate decisions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: G-Quadruplex Stabilization and Telomere Dysfunction

RHPS4 is a pentacyclic acridine that exhibits high binding affinity for G-quadruplex (G4) DNA structures.[1] These are four-stranded secondary structures that can form in guanine-rich regions of DNA, such as telomeres.[1] The G-rich single-stranded 3' overhang of telomeres is a prime target for RHPS4.[2]

By binding to and stabilizing these G4 structures, RHPS4 effectively inhibits telomerase, the enzyme responsible for maintaining telomere length in most cancer cells.[1][3] However, the primary anti-proliferative effects of RHPS4 are often observed more rapidly than would be expected from telomere shortening alone, pointing to a more immediate mechanism of action.[1]

The stabilization of G-quadruplexes by RHPS4 at the telomeres disrupts their protective "cap" structure.[2] This "uncapping" exposes the chromosome ends, which are then recognized by the cell as DNA double-strand breaks (DSBs).[4] This triggers a potent DNA damage response (DDR) specifically at the telomeres, a phenomenon referred to as telomere dysfunction-induced foci (TIFs).[5] This DDR is a critical initiator of the downstream signaling cascades that lead to cellular senescence or apoptosis.[5]

Signaling Pathways Activated by RHPS4

The telomere damage induced by RHPS4 activates two primary DNA damage signaling pathways: the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) pathways.[5]

-

ATR-Dependent Signaling: RHPS4-induced telomere dysfunction is primarily dependent on the ATR kinase.[5] ATR is activated in response to single-stranded DNA, which can arise during replication stress at the stabilized G-quadruplex structures.

-

Recruitment of DDR Factors: The activated ATR pathway leads to the phosphorylation of the histone variant H2AX, forming γ-H2AX, a hallmark of DNA damage.[5] This is followed by the recruitment of other critical DDR proteins to the damaged telomeres, including 53BP1 and RAD17, to form TIFs.[5]

-

Role of Shelterin Complex: RHPS4-induced telomere damage is also associated with the delocalization of POT1, a key component of the shelterin complex that protects telomeres.[5] Overexpression of the shelterin proteins TRF2 or POT1 can antagonize the effects of RHPS4, highlighting the importance of telomere integrity in the cellular response to this compound.[5]